The compound can be categorized under heterocyclic compounds, specifically those containing nitrogen in the ring structure. Pyridine derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the bromo substituent enhances the compound's reactivity and potential for further functionalization.
The synthesis of 4-(2-Bromoanilino)pyridine can be achieved through various methods, primarily focusing on nucleophilic aromatic substitution reactions. One common approach involves the reaction of 2-bromoaniline with pyridine derivatives under basic conditions.
This method allows for good yields and is adaptable to various substituents on both the aniline and pyridine rings.
The molecular formula of 4-(2-Bromoanilino)pyridine is CHBrN, indicating it contains ten carbon atoms, eight hydrogen atoms, one bromine atom, and one nitrogen atom.
The compound's molecular weight is approximately 232.08 g/mol. The presence of both electron-donating (amino) and electron-withdrawing (bromo) groups influences its reactivity and interaction with biological targets.
4-(2-Bromoanilino)pyridine can participate in several chemical reactions due to its reactive functional groups:
These reactions are crucial for synthesizing more complex molecules for pharmaceutical applications.
The mechanism of action for 4-(2-Bromoanilino)pyridine in biological systems often involves interaction with specific enzymes or receptors:
Studies have shown that similar pyridine derivatives exhibit significant activity against various cancer cell lines, suggesting potential therapeutic applications.
The compound is generally stable under standard laboratory conditions but may degrade upon exposure to strong acids or bases.
4-(2-Bromoanilino)pyridine has several applications in scientific research and industry:
4-(2-Bromoanilino)pyridine (CAS#: 86775-99-7) is a halogenated biphenyl-like compound with the molecular formula C₁₁H₉BrN₂ and a molecular weight of 249.107 g/mol. Its density is 1.511 g/cm³, and it exhibits a boiling point of 346.8°C and a flash point of 163.5°C [1]. The molecule integrates a pyridine ring—a six-membered heterocycle with a nitrogen atom—and a 2-bromoaniline moiety, conferring unique physicochemical properties. The pyridine nitrogen acts as a hydrogen-bond acceptor, while the aniline NH group serves as a hydrogen-bond donor, enabling versatile supramolecular interactions [4] [5].
This compound is a crucial building block in drug discovery and materials science due to:
Table 1: Physicochemical Properties of 4-(2-Bromoanilino)pyridine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₁H₉BrN₂ | Defines elemental composition |
Molecular Weight | 249.107 g/mol | Impacts pharmacokinetics |
Density | 1.511 g/cm³ | Informs solvent interactions |
Boiling Point | 346.8°C | Guides purification methods |
Flash Point | 163.5°C | Indicates flammability risks |
LogP | 3.01 | Predicts membrane permeability |
The 4-(2-bromoanilino)pyridine motif is integral to designing ligands targeting enzymes and receptors involved in oncology, neurology, and inflammation. Key examples include:
Ligand design leverages three key features:
Table 2: Pharmacologically Active Derivatives of 4-(2-Bromoanilino)pyridine
Derivative | Biological Target | Key Activity |
---|---|---|
4-(3-Bromoanilino)-6-arylpyrrolopyrimidines | EGFR/PDGFR-β/VEGFR-2 | Antiangiogenic; cytotoxic IC₅₀ < 50 nM |
BACE1 inhibitors with pyridine core | β-secretase | Aβ reduction; IC₅₀ ~100 nM |
Imidazo[1,2-a]pyridines | GABA-A receptors | Anticonvulsant ED₅₀: 15 mg/kg |
Synthetic Methodologies
Computational Studies
Density functional theory (DFT) at B3LYP/6-311++G(d,p) level reveals:
Materials Science Applications
Table 3: Key Synthetic and Computational Techniques
Domain | Method | Application Example |
---|---|---|
Synthetic | Pd-catalyzed amination | 2,2′-Dipyridylamine synthesis (87% yield) |
Computational | DFT/B3LYP/6-311++G(d,p) | HOMO-LUMO gap/reactivity prediction |
Structural | X-ray crystallography | Binding mode resolution in kinase complexes |
Despite advances, critical gaps persist:
Research imperatives include:
Table 4: Priority Research Areas and Proposed Strategies
Knowledge Gap | Research Strategy | Expected Impact |
---|---|---|
Limited in vivo data | Pharmacokinetic studies in rodent models | Validate translational potential |
Unclear resistance mechanisms | Kinome-wide selectivity screening | Identify off-target liabilities |
Inadequate solvation models | Molecular dynamics with explicit water | Improve binding affinity prediction |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1